Lumiflavin 5-Oxide

Vue d'ensemble

Description

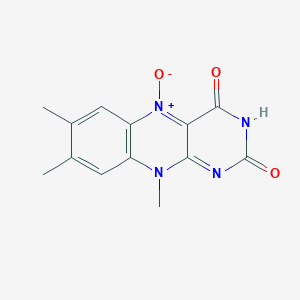

Lumiflavin 5-Oxide is a derivative of lumiflavin, which belongs to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lumiflavin 5-Oxide typically involves the oxidation of lumiflavin. One common method includes the use of oxidizing agents such as potassium peroxydisulfate under controlled conditions. The reaction is carried out in an aqueous medium, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Lumiflavin 5-Oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: It can be reduced back to lumiflavin under specific conditions.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium peroxydisulfate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Aqueous solutions, organic solvents like methanol and ethanol.

Major Products:

Applications De Recherche Scientifique

Lumiflavin 5-Oxide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Lumiflavin 5-Oxide involves its ability to participate in redox reactions. It can accept and donate electrons, making it a versatile catalyst in various chemical processes. The isoalloxazine ring structure allows it to interact with molecular oxygen, forming reactive oxygen species that can initiate further chemical reactions. These properties make it an effective photocatalyst and a valuable tool in studying enzyme mechanisms .

Comparaison Avec Des Composés Similaires

Riboflavin: Another flavin derivative with similar redox properties but different applications in biology and medicine.

Flavin Mononucleotide (FMN): A coenzyme form of riboflavin involved in various biological redox reactions.

Flavin Adenine Dinucleotide (FAD): Another coenzyme form of riboflavin, playing a crucial role in cellular respiration and energy production

Uniqueness: Lumiflavin 5-Oxide stands out due to its specific oxidation state and unique redox properties, making it particularly useful in photocatalysis and photodynamic therapy. Its ability to form stable oxidized and reduced forms allows for versatile applications in both scientific research and industrial processes .

Activité Biologique

Lumiflavin 5-Oxide, a derivative of riboflavin, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer stem-like cells (CSCs), and implications for chemotherapy resistance.

Overview of this compound

This compound is a natural inhibitor of riboflavin, which plays a crucial role in various biological processes as a cofactor for flavoproteins. Its ability to interfere with riboflavin metabolism positions it as a promising candidate in cancer treatment, particularly in overcoming drug resistance.

Inhibition of Riboflavin Metabolism

this compound inhibits the conversion of riboflavin into its active forms, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). This interference is significant because riboflavin is essential for cellular antioxidant defense mechanisms. By reducing riboflavin levels, Lumiflavin enhances the sensitivity of cancer cells to chemotherapy agents like cisplatin (DDP) by promoting oxidative stress and apoptosis in CSCs .

Synergistic Effects with Chemotherapy

Studies have shown that this compound can sensitize ovarian cancer stem-like cells to DDP. In vitro experiments demonstrated that Lumiflavin treatment significantly reduced the viability of DDP-resistant ovarian cancer cell lines (OVCAR-3) by inducing phenotypic differentiation and decreasing the proportion of CSCs . The combination therapy not only improved apoptosis rates but also enhanced mitochondrial dysfunction in these cells .

Case Studies

-

Ovarian Cancer Treatment

A study highlighted that Lumiflavin effectively reduced the enrichment of riboflavin in CSCs, which is linked to chemotherapy resistance. The combination of Lumiflavin and DDP showed a synergistic effect, increasing apoptotic protein expression and enhancing DNA damage response in vivo using nude mice models . -

Mechanistic Insights

Transcriptome sequencing indicated that Lumiflavin's action involves modulation of the Notch signaling pathway, which is crucial for maintaining CSC properties. Inhibition of this pathway led to reduced expression of stemness markers (CD133+/CD177+ and CD44+/CD24), further supporting its role in diminishing drug resistance .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIJZKAZUNYWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.